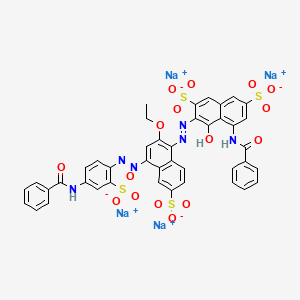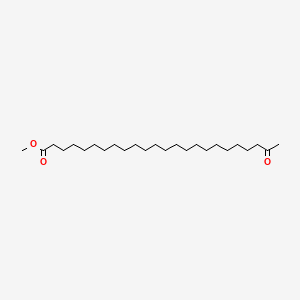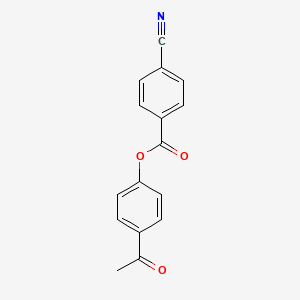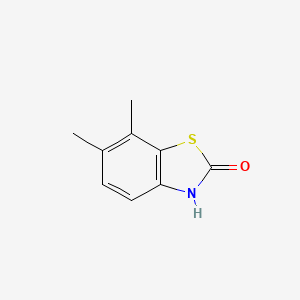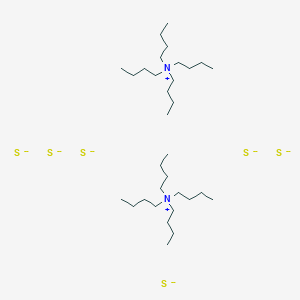
Tetrabutylazanium;hexasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylazanium;hexasulfide, also known as tetrabutylammonium hexasulfide, is a chemical compound with the empirical formula C32H72N2S6 and a molecular weight of 677.32 g/mol . It is a quaternary ammonium salt that contains a hexasulfide anion. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylazanium;hexasulfide can be synthesized through the reaction of tetrabutylammonium bromide with sulfur in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the hexasulfide anion. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylazanium;hexasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher polysulfides or sulfur oxides.
Reduction: It can be reduced to form lower polysulfides or sulfides.
Substitution: The hexasulfide anion can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher polysulfides, while reduction reactions may produce lower polysulfides or sulfides .
Scientific Research Applications
Tetrabutylazanium;hexasulfide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetrabutylazanium;hexasulfide involves its ability to undergo redox reactions and interact with various molecular targets. The hexasulfide anion can act as a radical-trapping antioxidant, neutralizing reactive oxygen species and preventing oxidative damage . The compound’s interactions with biological molecules and cellular pathways are subjects of ongoing research to elucidate its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrabutylazanium;hexasulfide include other tetrabutylammonium salts, such as:
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
This compound is unique due to its hexasulfide anion, which imparts distinct chemical properties and reactivity compared to other tetrabutylammonium salts.
Properties
CAS No. |
85533-96-6 |
|---|---|
Molecular Formula |
C32H72N2S6-10 |
Molecular Weight |
677.3 g/mol |
IUPAC Name |
tetrabutylazanium;hexasulfide |
InChI |
InChI=1S/2C16H36N.6S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;;;;/q2*+1;6*-2 |
InChI Key |
YCQJZUCDZSUJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


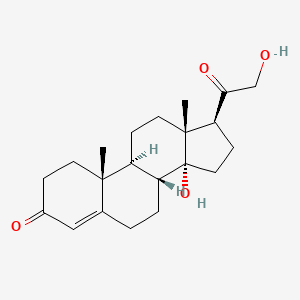
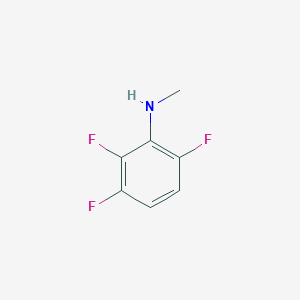
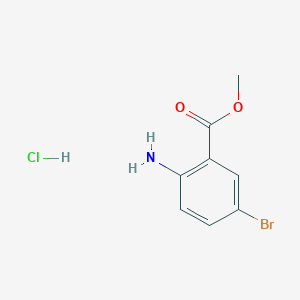

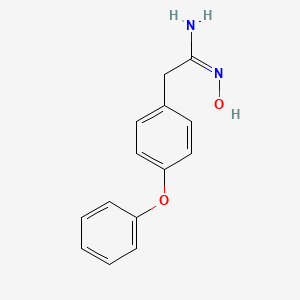
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
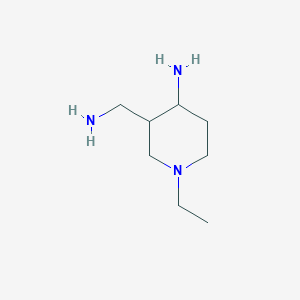
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

